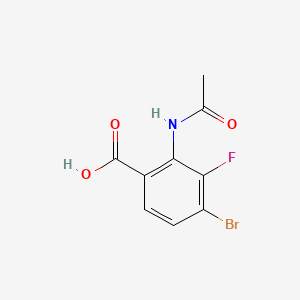
2-Acetamido-4-bromo-3-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-4-bromo-3-fluorobenzoic acid is an organic compound with the molecular formula C9H7BrFNO3 It is a derivative of benzoic acid, featuring an acetamido group, a bromine atom, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-bromo-3-fluorobenzoic acid typically involves multiple steps. One common method starts with the bromination of 4-fluorobenzoic acid to produce 2-bromo-4-fluorobenzoic acid. This intermediate is then subjected to acetamidation to introduce the acetamido group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-bromo-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Acetic Acid and Sodium Bromide: Utilized in various substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl intermediates, while substitution reactions can yield various substituted benzoic acid derivatives .
Scientific Research Applications
2-Acetamido-4-bromo-3-fluorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetamido-4-bromo-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar structure but lacks the acetamido group.
2-Acetamido-4-fluorobenzoic acid: Similar structure but lacks the bromine atom.
4-Bromo-2-fluorobenzoic acid: Similar structure but with different substitution pattern
Uniqueness
2-Acetamido-4-bromo-3-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms along with the acetamido group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H7BrFNO3 |
|---|---|
Molecular Weight |
276.06 g/mol |
IUPAC Name |
2-acetamido-4-bromo-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H7BrFNO3/c1-4(13)12-8-5(9(14)15)2-3-6(10)7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
HRBIPMIWEUFHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















